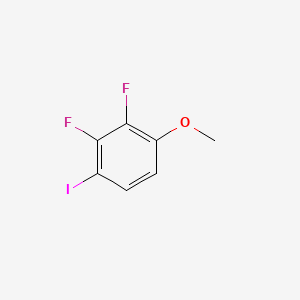

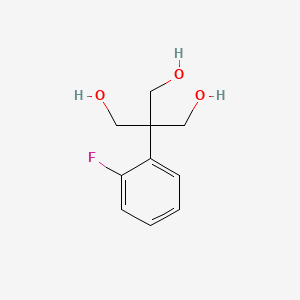

![molecular formula C8H10ClN3 B600133 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride CAS No. 173159-45-0](/img/structure/B600133.png)

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

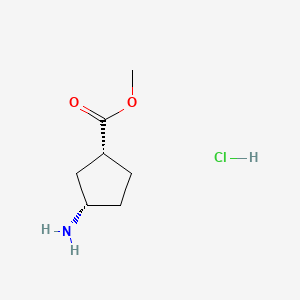

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.639. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study by Vilchis-Reyes et al. (2010) outlined the synthesis of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. This research demonstrated the compound's utility in creating cytotoxic agents, revealing its potential in developing cancer therapeutics. The derivatives exhibited activity against cyclin-dependent kinases (CDKs), highlighting a path toward creating more effective and selective inhibitors for cancer treatment (Vilchis-Reyes et al., 2010).

Catalysis and Chemical Transformations

Mohan et al. (2013) reported on the "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes for synthesizing methylimidazo[1,2-a]pyridines. This research underscores the chemical's role in facilitating environmentally friendly and efficient synthetic routes for constructing heterocyclic compounds, which are crucial in pharmaceutical development (Mohan et al., 2013).

Microwave-Assisted Synthesis

Abdel Hameed et al. (2017) explored a catalyst-free, microwave-assisted synthesis of N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives through a one-pot multicomponent reaction. This methodology highlights the compound's adaptability in creating diverse chemical structures efficiently and with high atom economy, beneficial for rapid compound library generation for drug discovery (Abdel Hameed et al., 2017).

Reactivity and Molecular Hybridization

Konaté et al. (2021) conducted a DFT study to identify dimerization sites within the imidazo[1,2-a]pyridinyl-chalcone series, a crucial step for understanding the molecular behavior and facilitating the design of novel compounds with enhanced biological activities. This work is significant for organic synthesis and medicinal chemistry, where hybridization strategies are employed to improve therapeutic systems' efficacy (Konaté et al., 2021).

Environmental Sustainability

Bhutia et al. (2020) demonstrated an iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media. This study highlights the role of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride in developing green chemistry protocols, emphasizing its use in water as a solvent and the potential for upscaling to industrial applications (Bhutia et al., 2020).

Properties

IUPAC Name |

2-methylimidazo[1,2-a]pyridin-8-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c1-6-5-11-4-2-3-7(9)8(11)10-6;/h2-5H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHZHPQAMUDHSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=C(C2=N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671922 |

Source

|

| Record name | 2-Methylimidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173159-45-0 |

Source

|

| Record name | 2-Methylimidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

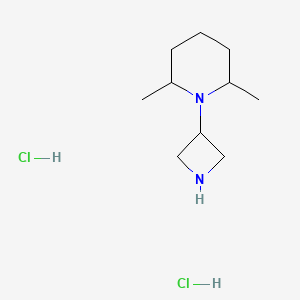

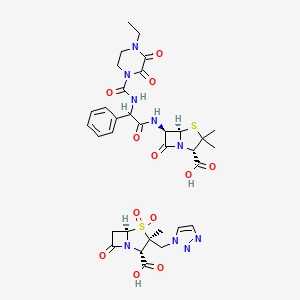

![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)